molecular formula C13H16N2O2 B11878689 Carbamic acid, [2-(1H-indol-3-yl)-1-methylethyl]-, methyl ester CAS No. 89159-83-1

Carbamic acid, [2-(1H-indol-3-yl)-1-methylethyl]-, methyl ester

Cat. No.: B11878689
CAS No.: 89159-83-1
M. Wt: 232.28 g/mol
InChI Key: FZXXTZQPPDGKAH-UHFFFAOYSA-N
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Description

Methyl (1-(1H-indol-3-yl)propan-2-yl)carbamate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl (1-(1H-indol-3-yl)propan-2-yl)carbamate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For Methyl (1-(1H-indol-3-yl)propan-2-yl)carbamate, specific reaction conditions and reagents would be tailored to introduce the carbamate group and the propan-2-yl substituent.

Industrial Production Methods

Industrial production of indole derivatives can involve various catalytic processes to enhance yield and selectivity. These methods may include the use of metal catalysts, high-pressure reactors, and continuous flow systems to optimize the synthesis of Methyl (1-(1H-indol-3-yl)propan-2-yl)carbamate .

Chemical Reactions Analysis

Types of Reactions

Methyl (1-(1H-indol-3-yl)propan-2-yl)carbamate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl (1-(1H-indol-3-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may affect pathways involved in cell signaling, apoptosis, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1-(1H-indol-3-yl)propan-2-yl)carbamate is unique due to its specific functional groups and the combination of the indole ring with a carbamate moiety.

Properties

CAS No.

89159-83-1

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

methyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate

InChI

InChI=1S/C13H16N2O2/c1-9(15-13(16)17-2)7-10-8-14-12-6-4-3-5-11(10)12/h3-6,8-9,14H,7H2,1-2H3,(H,15,16)

InChI Key

FZXXTZQPPDGKAH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)OC

Origin of Product

United States

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